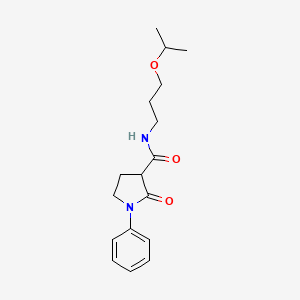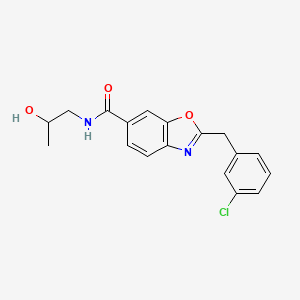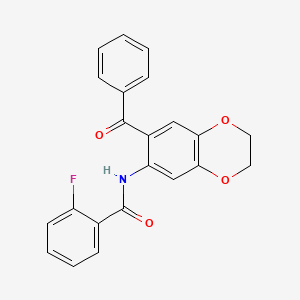![molecular formula C22H25N5O2 B6032794 N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and modulators of the NAD+ metabolism.
Wirkmechanismus
The mechanism of action of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves its ability to increase NAD+ levels in cells and tissues. NAD+ is a coenzyme that plays a crucial role in various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also activate sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response. By increasing NAD+ levels, N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide can activate these enzymatic pathways and modulate the activity of sirtuins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and tissues. It can increase NAD+ levels, activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression, and modulate the activity of sirtuins. These effects can lead to various physiological effects such as improved mitochondrial function, increased insulin sensitivity, reduced inflammation, and enhanced stress response. It can also protect against various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize and may require specialized equipment and expertise. It can also have limited solubility in some solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. Another direction is to explore its effects on aging and longevity, as it has been shown to activate sirtuins, which are involved in these processes. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing and purifying this compound, as well as to optimize its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide involves several chemical reactions, including the condensation of 3-propyl-5-isoxazolecarboxaldehyde with 2-(2-pyridinyl)-1-pyrrolidinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield the desired compound. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. It has been shown to increase NAD+ levels in cells and tissues, which can activate various enzymatic pathways involved in energy metabolism, DNA repair, and gene expression. It can also modulate the activity of sirtuins, a family of NAD+-dependent deacetylases that regulate various cellular processes such as aging, inflammation, and stress response.
Eigenschaften
IUPAC Name |
N-[(3-propyl-1,2-oxazol-5-yl)methyl]-6-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-6-17-13-18(29-26-17)15-25-22(28)16-9-10-21(24-14-16)27-12-5-8-20(27)19-7-3-4-11-23-19/h3-4,7,9-11,13-14,20H,2,5-6,8,12,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJCBIOEOUAOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)

![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)